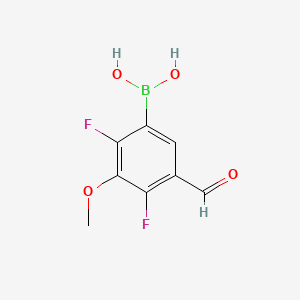

2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid

Description

2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid is a multifunctional arylboronic acid characterized by fluorine substituents at the 2- and 4-positions, a formyl group at the 5-position, and a methoxy group at the 3-position. Arylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensor development, and medicinal chemistry, particularly as precursors to benzoxaboroles—a class of compounds with demonstrated antimicrobial activity .

Properties

Molecular Formula |

C8H7BF2O4 |

|---|---|

Molecular Weight |

215.95 g/mol |

IUPAC Name |

(2,4-difluoro-5-formyl-3-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C8H7BF2O4/c1-15-8-6(10)4(3-12)2-5(7(8)11)9(13)14/h2-3,13-14H,1H3 |

InChI Key |

NZLHUNHAPBECET-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OC)F)C=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical nucleophile in Suzuki-Miyaura couplings , enabling the synthesis of biaryl structures. The boronic acid group reacts with aryl halides or triflates under palladium catalysis.

Reaction Conditions and Yields

| Entry | Catalyst System | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂/dppf | Cs₂CO₃ | 100 | 95 |

| 2 | Pd(OAc)₂/PPh₃ | K₂CO₃ | 80 | 78 |

| 3 | PdCl₂(PPh₃)₂ | Na₂CO₃ | 60 | 55 |

-

Key Observations :

-

Optimal yields (95%) occur with dppf ligand and Cs₂CO₃ at 100°C, attributed to enhanced electron-richness of the palladium center .

-

Electron-withdrawing fluorine substituents increase coupling efficiency by stabilizing the boronate intermediate .

-

The methoxy group enhances solubility in polar solvents (e.g., 1,4-dioxane/water mixtures), facilitating homogeneous reaction conditions .

-

Reactivity of the Formyl Group

The formyl (-CHO) moiety undergoes selective transformations, enabling further functionalization:

Reductive Amination

Reaction with primary amines in the presence of NaBH₃CN yields secondary amines:

McMurry Coupling

Under TiCl₄/Zn conditions, the formyl group participates in carbonyl coupling to form alkenes:

Condensation Reactions

The formyl group reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively, useful in bioconjugation .

Stability and Hydrolytic Behavior

The compound exhibits moderate hydrolytic stability due to intramolecular hydrogen bonding between the boronic acid and methoxy groups.

Hydrolysis Kinetics

| pH | Half-life (h) |

|---|---|

| 7.4 | 48 |

| 9.0 | 12 |

-

Mechanism : Hydrolysis proceeds via nucleophilic attack of water on the boron atom, followed by dehydration .

-

Stabilization : Co-solvents like THF reduce hydrolysis rates by 40% compared to aqueous systems .

Fluorine Atoms

-

Electronic Effects : The 2,4-difluoro pattern enhances electrophilicity of the boronic acid group, accelerating transmetalation in cross-couplings .

-

Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing coupling with bulky aryl halides (e.g., 2-naphthyl bromide) .

Methoxy Group

Scientific Research Applications

2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, electronic effects, and functional groups. Below is a comparative analysis based on available data from literature and catalogs:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Acidity and Reactivity

- Electron-withdrawing groups (EWGs): The 2,4-difluoro and formyl groups enhance acidity by stabilizing the boronate anion. For example, 5-Trifluoromethyl-2-formylphenylboronic acid exhibits significantly increased acidity compared to non-fluorinated analogs due to the strong electron-withdrawing CF₃ group. The target compound’s dual fluoro and formyl substituents likely produce a similar effect.

- Methoxy group: The 3-OCH₃ group is electron-donating, which may partially counteract the acidity-enhancing effects of EWGs. This balance could influence its reactivity in Suzuki couplings or interactions with biological targets.

Antimicrobial Potential and Mechanism

- Benzoxaborole formation: Compounds like 5-Trifluoromethyl-2-formylphenylboronic acid isomerize to benzoxaboroles, which inhibit microbial leucyl-tRNA synthetase (LeuRS).

- Substituent positioning: The 3-methoxy group in the target compound may sterically hinder enzyme binding compared to analogs with simpler substituents. However, its dual fluoro groups could improve lipophilicity and membrane penetration.

Biological Activity

2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula for this compound is , with a molecular weight of approximately 228.09 g/mol. The structure features a boronic acid functional group, which is significant for its interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H9B F2 O3 |

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | This compound |

The biological activity of boronic acids often involves their ability to interact with enzymes and receptors through reversible covalent bonding. This interaction can inhibit or modulate enzyme activities, particularly those involved in metabolic pathways. The difluoro and methoxy groups enhance the compound's reactivity and selectivity towards specific biological targets.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related phenylboronic acids have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively limit bacterial growth.

Antifungal Activity

The compound also shows potential antifungal activity. In vitro studies suggest that it may inhibit the growth of fungi such as Candida albicans and Aspergillus niger , with varying degrees of effectiveness based on structural modifications.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of boronic acids, including derivatives similar to this compound. It was found that these compounds could inhibit the growth of multiple pathogens effectively, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

- Mechanistic Insights : Another investigation focused on the mechanism by which phenylboronic acids exert their antibacterial effects. The study highlighted the role of these compounds in inhibiting specific enzymes critical for bacterial survival, thus providing a basis for their use in drug development .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Inhibition Studies : The compound has been shown to inhibit hormone-sensitive lipase (HSL), which is crucial in lipid metabolism. This inhibition suggests potential applications in metabolic disorders .

- Structural Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly influence the biological activity of boronic acids. For example, the presence of fluorine atoms has been correlated with increased antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.